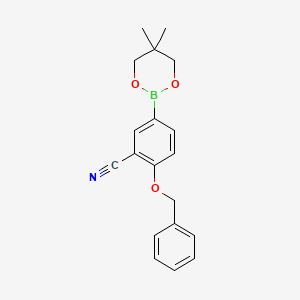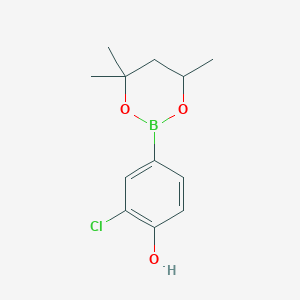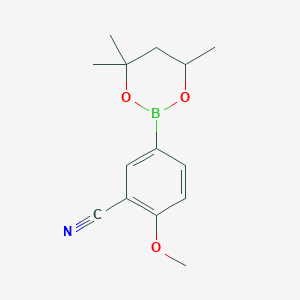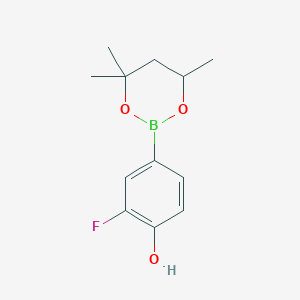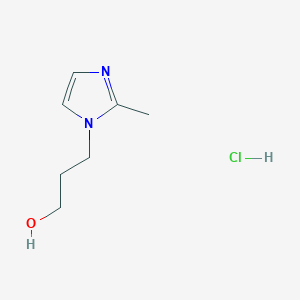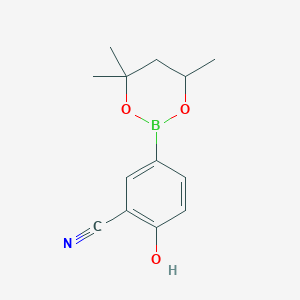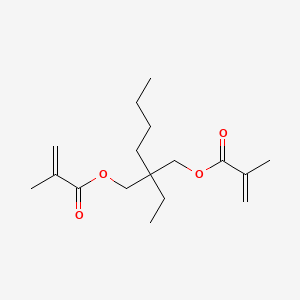
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is an organic compound that belongs to the class of diols and methacrylates. It is characterized by its two hydroxyl groups and methacrylate ester functionalities. This compound is commonly used in the synthesis of polymers and copolymers, which find applications in various industrial and scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate typically involves the esterification of 2-Butyl-2-ethyl-1,3-propanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or xylene to remove water formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Esterification: As mentioned, the primary reaction for synthesizing this compound is esterification.
Polymerization: The methacrylate groups in this compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the original diol and methacrylic acid.
Common Reagents and Conditions:
Esterification: Methacrylic acid, sulfuric acid, toluene.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: 2-Butyl-2-ethyl-1,3-propanediol and methacrylic acid.
科学研究应用
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is widely used in scientific research and industrial applications:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: In the formulation of dental materials and bone cements.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
作用机制
The primary mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate involves its polymerization through free radical mechanisms. The methacrylate groups undergo initiation, propagation, and termination steps to form long polymer chains. The hydroxyl groups can also participate in cross-linking reactions, enhancing the mechanical properties of the resulting polymers.
相似化合物的比较
- 2,2-Dimethyl-1,3-propanediol dimethacrylate
- 2-Methyl-2-propyl-1,3-propanediol dimethacrylate
- 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate
Comparison: 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is unique due to its specific alkyl substituents, which impart distinct properties to the resulting polymers. Compared to similar compounds, it offers a balance of hydrophobicity and flexibility, making it suitable for a wide range of applications.
属性
IUPAC Name |
[2-ethyl-2-(2-methylprop-2-enoyloxymethyl)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-7-9-10-17(8-2,11-20-15(18)13(3)4)12-21-16(19)14(5)6/h3,5,7-12H2,1-2,4,6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNOEFCQDFDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

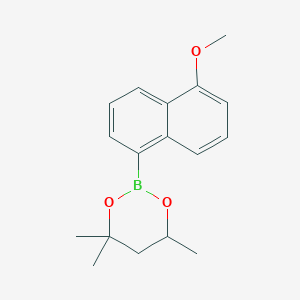
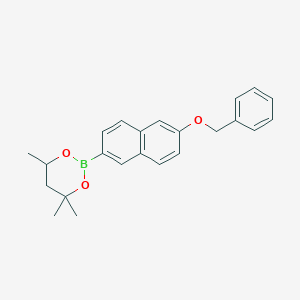
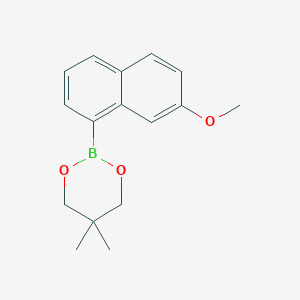


![{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}amine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
